molecular formula C10H5BrF3NO B2914158 8-Bromo-6-(trifluoromethyl)quinolin-4(1H)-one CAS No. 1065092-51-4

8-Bromo-6-(trifluoromethyl)quinolin-4(1H)-one

Cat. No.: B2914158
CAS No.: 1065092-51-4
M. Wt: 292.055
InChI Key: DMKJXDWLLABXBP-UHFFFAOYSA-N
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Description

8-Bromo-6-(trifluoromethyl)quinolin-4(1H)-one: is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of bromine and trifluoromethyl groups in the compound enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-6-(trifluoromethyl)quinolin-4(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-(trifluoromethyl)quinolin-4(1H)-one.

    Bromination Reaction: The bromination of 6-(trifluoromethyl)quinolin-4(1H)-one is carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane.

    Reaction Conditions: The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-6-(trifluoromethyl)quinolin-4(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction Reactions: Reduction of the compound can lead to the formation of different quinoline derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in suitable solvents.

Major Products Formed:

    Substitution Reactions: Formation of new quinoline derivatives with different substituents.

    Oxidation Reactions: Introduction of hydroxyl, carbonyl, or carboxyl groups.

    Reduction Reactions: Formation of reduced quinoline derivatives.

Scientific Research Applications

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its ability to interact with biological targets makes it a valuable tool in drug discovery and development.

Medicine: Research on 8-Bromo-6-(trifluoromethyl)quinolin-4(1H)-one focuses on its potential therapeutic applications. It is investigated for its role in treating infectious diseases, cancer, and inflammatory conditions.

Industry: In the industrial sector, the compound is used in the development of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for various industrial applications, including the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 8-Bromo-6-(trifluoromethyl)quinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The presence of bromine and trifluoromethyl groups enhances its binding affinity and specificity for certain targets.

Molecular Targets and Pathways:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Modulation of receptor activity, leading to changes in cellular signaling.

    Proteins: Interaction with proteins involved in cell cycle regulation, apoptosis, and other cellular processes.

Comparison with Similar Compounds

    6-(Trifluoromethyl)quinolin-4(1H)-one: Lacks the bromine substituent but shares the trifluoromethyl group.

    8-Chloro-6-(trifluoromethyl)quinolin-4(1H)-one: Similar structure with chlorine instead of bromine.

    8-Bromoquinolin-4(1H)-one: Lacks the trifluoromethyl group but contains the bromine substituent.

Uniqueness: 8-Bromo-6-(trifluoromethyl)quinolin-4(1H)-one is unique due to the presence of both bromine and trifluoromethyl groups, which enhance its chemical reactivity and potential biological activity. This combination of substituents provides distinct properties that differentiate it from other quinoline derivatives.

Properties

IUPAC Name

8-bromo-6-(trifluoromethyl)-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrF3NO/c11-7-4-5(10(12,13)14)3-6-8(16)1-2-15-9(6)7/h1-4H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMKJXDWLLABXBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C1=O)C=C(C=C2Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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